Impact of [4,3-b] vs. [3,4-b] Ring Fusion on Reported Kinase Inhibition Potency
The [4,3-b] regioisomer of the pyrazolopyridine scaffold is a critical determinant of biological activity. While specific data for the target ester is limited, literature on related 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors reveals that the [4,3-b] scaffold morphology enables improved ADME properties compared to other heteroaromatic systems [1][2]. In contrast, compounds based on the [3,4-b] pyrazolopyridine core are often explored for different target classes, such as BTK and SYK kinases . Direct substitution of a [4,3-b] intermediate with a [3,4-b] analog (e.g., CAS 1083181-27-4) in a synthetic pathway would therefore be scientifically unsound without confirming the intended target profile.
| Evidence Dimension | Regioisomeric scaffold impact on biological target class and ADME properties |
|---|---|
| Target Compound Data | [4,3-b] pyrazolopyridine scaffold |
| Comparator Or Baseline | [3,4-b] pyrazolopyridine scaffold (e.g., CAS 1083181-27-4) |
| Quantified Difference | Qualitative difference in kinase target class engagement (ALK5 vs. BTK/SYK) and reported ADME improvement |
| Conditions | Based on SAR studies of kinase inhibitor series in medicinal chemistry literature |
Why This Matters
Selection of the correct regioisomer ([4,3-b] vs. [3,4-b]) is fundamental for maintaining intended biological activity and synthetic route fidelity, as these scaffolds are not interchangeable in drug discovery.
- [1] Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2017. DOI: 10.1016/j.bmcl.2017.03.014 View Source
- [2] RCSB PDB. 5USQ: ALK-5 kinase inhibitor complex. https://www.rcsb.org/structure/5USQ View Source
